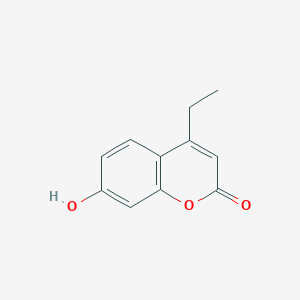

4-Ethyl-7-hydroxycoumarin

Overview

Description

4-Ethyl-7-hydroxycoumarin (4-EHC) is a naturally occurring compound found in various plants, including the bark of the cinnamon tree. It is a member of the coumarin family, a group of compounds that are known for their pharmacological effects. 4-EHC has been studied extensively for its medicinal properties and potential applications in the laboratory.

Scientific Research Applications

Binding with Serum Albumins

4-Ethyl-7-hydroxycoumarin, as part of the coumarin family, exhibits interesting interactions with serum albumins. A study by Garten and Wosilait (1971) demonstrated that coumarins, especially those with hydroxyl groups at the 4 or 7 positions, show significant binding to albumins. This binding increases with the addition of side chains, such as an α-acetonylbenzyl side chain, which is present in warfarin and acenocoumarin. This interaction implies potential applications in pharmaceutical formulations and drug delivery systems (Garten & Wosilait, 1971).

Anticancer Properties

The anticancer effects of 7-hydroxycoumarin, closely related to this compound, have been explored. Wang and Wang (2022) investigated its effects against cisplatin-resistant ovarian cancer cells, finding significant inhibition of cell proliferation, apoptosis induction, and cell cycle arrest. This suggests potential applications in cancer treatment, particularly for drug-resistant types (Wang & Wang, 2022).

Antioxidant Properties

4-Hydroxycoumarin derivatives, which include this compound, have been shown to possess antioxidant properties. Stanchev et al. (2009) investigated four derivatives, finding that these compounds exhibit in vitro antioxidant activity. The study highlights the potential therapeutic applications of these derivatives as antioxidants in medical and cosmetic industries (Stanchev et al., 2009).

Metabolism Studies

The metabolism of related compounds such as7-ethoxycoumarin and 7-hydroxycoumarin was examined in rat and hairless mouse skin strips. This study by Moloney, Fromson, and Bridges (1982) indicated that these coumarins undergo various metabolic reactions including de-ethylation, sulphation, and glucuronidation. The findings are significant for understanding the metabolic pathways and potential toxicological profiles of coumarin derivatives (Moloney, Fromson, & Bridges, 1982).

Synthesis and Characterization Studies

The design, synthesis, and characterization of 4-hydroxycoumarin derivatives have been a subject of interest, given their potential biomedical applications. For example, Miri et al. (2016) focused on creating novel 4-methylcoumarin derivatives as anticancer agents, demonstrating the diverse therapeutic possibilities of such compounds (Miri et al., 2016).

Fluorescence Studies

4-Hydroxycoumarin and its derivatives, including this compound, have been studied for their photophysical properties. Melo and Fernandes (2001) investigated their acid-base equilibria and fluorescence characteristics, suggesting their potential use in fluorescence-based analytical and diagnostic applications (Melo & Fernandes, 2001).

Antimitotic Properties

Coumarin derivatives have been evaluated for their antimitotic properties. Keightley et al. (1996) found that compounds like 7-hydroxycoumarin effectively inhibited cell proliferation in Allium sativvum promeristem. This study suggests the potential of coumarin derivatives as antimitotic agents, which could be relevant in cancer therapy and plant biology research (Keightley et al., 1996).

Inhibition of Enzymes in Cancer

Novel coumarin derivatives have been explored for their inhibitory action against enzymes associated with cancer, such as lipoxygenase and carbonic anhydrase IX. Peperidou et al. (2018) demonstrated that certain 6- and 7-substituted coumarins are effective inhibitors of these enzymes, indicating their potential as therapeutic agents in cancer treatment (Peperidou et al., 2018).

Cytotoxicity Studies

Coumarin derivatives have been examined for their cytotoxic effects on various cancer cell lines. For instance, Tmamm, Mohammed, and El‐Deen (2019) evaluated the cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl ester, revealing their potential in cancer therapy (Tmamm, Mohammed, & El‐Deen, 2019).

Application in Fungal Metabolites

The use of 4-hydroxycoumarin in fungal metabolites and its derivatives for biomedical applications has been a topic of interest. Kaur et al. (2020) discuss the applications of 4-hydroxycoumarins in various medical conditions like cardiac diseases and their potential as anticancer, antiarthritic, and antimicrobial agents (Kaur, Famta, Khurana, Vyas, & Khatik, 2020).

Mechanism of Action

Target of Action

4-Ethyl-7-hydroxycoumarin, a derivative of coumarin, is known to interact with various biological targets. Coumarins are secondary metabolites that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Mode of Action

It is known that coumarins, including 4-hydroxycoumarin derivatives, inhibit vitamin k epoxide reductase . This enzyme recycles vitamin K, thus causing depletion of active vitamin K in tissues . This prevents the formation of the active form of prothrombin and several other coagulant enzymes .

Biochemical Pathways

This compound, like other coumarins, is synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .

Pharmacokinetics

It is known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .

Result of Action

Coumarins have been found to have numerous biological and therapeutic properties . They have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors .

Action Environment

It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Ethyl-7-hydroxycoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects. Additionally, this compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in treating hyperpigmentation disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound inhibits the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K, which is essential for blood clotting . This inhibition results in reduced levels of active vitamin K, affecting the production of clotting factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific cellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

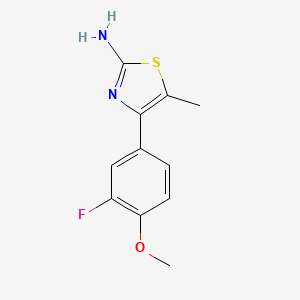

IUPAC Name |

4-ethyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-5-11(13)14-10-6-8(12)3-4-9(7)10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRDBISCGQHNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419845 | |

| Record name | 4-Ethyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64231-10-3 | |

| Record name | 4-Ethyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-7-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)

![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)